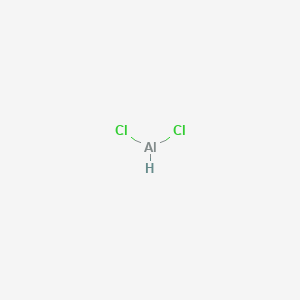

Dichloroalumane

Description

Aluminum chloride, solution appears as a straw-colored liquid. Denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion.

Aluminium trichloride is an aluminium coordination entity. It has a role as a Lewis acid.

Aluminum chloride is a chemical compound with the chemical formula AlCl3. When contaminated with iron chloride, it often displays a yellow color compared to the white pure compound. It is used in various chemical applications as a Lewis base, with anhydrous aluminium trichloride being the most commonly used Lewis acid. It may also be found in over-the-counter as an antiperspirant or prescription products as an antihemorrhagic agent. In antiperspirant products, FDA approves the use of aluminum chloride as an active ingredient up to 15%, calculated on the hexahydrate form, in an aqueous solution nonaerosol dosage form.

Aluminium chloride is a chloride of aluminum. It is probably the most commonly used Lewis acid and also one of the most powerful. It finds widespread application in the chemical industry as the classic catalyst for Friedel-Crafts reactions, both acylations and alkylations. It also finds use in polymerization and isomerization reactions of hydrocarbons. Aluminium chloride, often in the form of derivatives such as aluminium chlorohydrate, is a common component in antiperspirants at low concentrations. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740, L751)

A compound with the chemical formula AlCl3; the anhydrous salt is used as a catalyst in organic chemical synthesis, and hydrated salts are used topically as antiperspirants, and for the management of HYPERHYDROSIS.

Properties

IUPAC Name |

trichloroalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCWAEJMTAWNJL-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlCl3 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aluminium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7784-13-6 (Parent) | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029674 | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aluminum chloride, anhydrous appears as a white to gray powder with a pungent odor. Corrosive to tissue and toxic by ingestion., White crystals or powder with strong odor of hydrogen chloride; [HSDB] Pure material is deliquescent solid. Commercially available as anhydrous, the hexahydrate and as 16.5%, 28%, and 80% solutions; [CHEMINFO], COLOURLESS-TO-WHITE POWDER. TURNS GREY-TO-YELLOW ON EXPOSURE TO MOISTURE. | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

182.7 °C at 752 mm Hg /Sublimation temperature/ | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Water reactive, Soluble in benzene, carbon tetrachloride, chloroform., Freely soluble in many organic solvents, such as benzophenone, nitrobenzene., Solubility in water: reaction | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.44 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.48, 2.44 g/cm³ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mm Hg at 100.0 °C | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The main impurity is iron (0.05 wt % max or 0.01 wt % for resublimed product), Impurities: ferric chloride; free aluminum; insolubles, IMPURITIES: FERRIC CHLORIDE, 0.08%; SILICON CHLORIDE, 0.02%; SODIUM CHLORIDE, 0.02% | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White when pure; ordinarily gray or yellow to greenish, White, hexagonal crystals or powder, White or colorless hexagonal deliquescent or moisture sensitive plates | |

CAS No. |

7446-70-0 | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aluminum chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINIUM CHLORIDE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1125 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

381 °F (USCG, 1999), 192.6 °C, MP: 190 °C at 2.5 atmospheres, sublimes readily at 178 °C /Aluminum chloride anhydrous/, MP: decomposes /Aluminum chloride hydrate/ | |

| Record name | ALUMINUM CHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aluminum chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALUMINUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Dichloroalumane (AlCl₂H)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlCl₂H) is a reactive, transient molecular species of significant interest in understanding the fundamental chemistry of aluminum hydrides and halides. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon available theoretical and limited experimental data. The document summarizes key quantitative data, outlines relevant experimental methodologies for the study of such species, and presents diagrams to illustrate its bonding and potential reaction pathways. Due to the transient nature of this compound, much of our understanding is derived from computational chemistry, which offers valuable insights into its geometry and vibrational properties.

Molecular Structure and Bonding

Theoretical studies, primarily employing ab initio self-consistent field (SCF) calculations, indicate that this compound possesses a bent molecular geometry. This structure is a result of the electronic arrangement around the central aluminum atom. The bonding can be described in terms of covalent interactions between the aluminum atom and the hydrogen and chlorine atoms.

Inferred Molecular Geometry

Based on computational models, the predicted geometry of this compound features the aluminum atom at the apex. The hydrogen and two chlorine atoms are bonded to the central aluminum. The presence of lone pair electrons on the chlorine atoms and the electronegativity differences between aluminum, chlorine, and hydrogen influence the bond angles and bond lengths.

Table 1: Calculated Molecular Geometry of this compound (AlCl₂H)

| Parameter | Value (Theoretical) |

| Al-H Bond Length | Data not available in search results |

| Al-Cl Bond Length | Data not available in search results |

| Cl-Al-Cl Bond Angle | Data not available in search results |

| H-Al-Cl Bond Angle | Data not available in search results |

Note: Specific quantitative values for bond lengths and angles from computational studies were not found in the provided search results. These would typically be determined using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Vibrational Frequencies

The vibrational modes of this compound correspond to the stretching and bending of its chemical bonds. These frequencies can be predicted through computational chemistry and are crucial for the identification of the molecule in experimental setups like matrix isolation infrared spectroscopy.

Table 2: Calculated Vibrational Frequencies of this compound (AlCl₂H)

| Vibrational Mode | Frequency (cm⁻¹) (Theoretical) |

| Al-H Stretch | Data not available in search results |

| Symmetric Al-Cl Stretch | Data not available in search results |

| Asymmetric Al-Cl Stretch | Data not available in search results |

| H-Al-Cl Bend | Data not available in search results |

| Cl-Al-Cl Bend | Data not available in search results |

Note: Specific quantitative values for vibrational frequencies from computational studies were not found in the provided search results.

Experimental Characterization Protocols

The direct experimental characterization of this compound is challenging due to its high reactivity and transient nature. However, several advanced experimental techniques can be employed to generate and study such species in the gas phase or isolated in an inert matrix.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive molecules.[1][2][3] It involves trapping the species of interest in a rigid, inert matrix (e.g., argon or neon) at cryogenic temperatures.[1][3] This prevents the molecules from reacting with each other, allowing for their spectroscopic characterization.

Experimental Workflow for Matrix Isolation Infrared Spectroscopy:

Caption: Workflow for Matrix Isolation IR Spectroscopy.

Methodology:

-

Precursor Preparation: A gaseous mixture of an aluminum source (e.g., trimethylaluminum) and a chlorine/hydrogen source (e.g., hydrogen chloride) is prepared.

-

Matrix Codeposition: This mixture is co-deposited with a large excess of an inert gas, such as argon, onto a cryogenic substrate (e.g., a CsI window) cooled to temperatures below 20 K.

-

In-situ Generation: The precursor molecules react upon deposition or upon photolysis to form this compound in the isolated environment.

-

Spectroscopic Measurement: Infrared spectra of the matrix are recorded. The vibrational frequencies of the isolated this compound molecules can be identified and compared with theoretical predictions.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of volatile compounds.[4] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern provides information about the bond lengths and angles.[4] While challenging for a transient species like this compound, it could potentially be used if a stable source can be developed.

Experimental Workflow for Gas-Phase Electron Diffraction:

Caption: Workflow for Gas-Phase Electron Diffraction.

Methodology:

-

Generation: this compound would need to be generated in the gas phase immediately before entering the diffraction chamber, for instance, by the reaction of a volatile aluminum hydride with a chlorine source at elevated temperatures.

-

Introduction to Vacuum: The gaseous sample is introduced into a high-vacuum chamber.

-

Electron Diffraction: A monochromatic beam of electrons is passed through the gas stream.

-

Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed to determine the interatomic distances within the molecule.

Synthesis of this compound

The synthesis of this compound is not well-established due to its instability. However, plausible synthetic routes can be proposed based on the chemistry of aluminum hydrides and halides. A common method for preparing aluminum hydrides involves the reaction of lithium aluminum hydride (LiAlH₄) with aluminum trichloride (AlCl₃) in an ether solvent.[5]

Proposed Synthesis Pathway:

References

- 1. "Synthesis Of Volatile And Thermally Stable Aluminum Hydride Complexes And Their Use I . . ." by Kyle Blakeney [digitalcommons.wayne.edu]

- 2. Synthesis Of Volatile And Thermally Stable Aluminum Hydride Complexes And Their Use In Atomic Layer Deposition Of Metal Thin Films | Semantic Scholar [semanticscholar.org]

- 3. hydrogen.energy.gov [hydrogen.energy.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isolation of Crystalline Dichloroalumane Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of crystalline dichloroalumane, focusing on the formation of stable, isolable adducts. This compound (AlHCl₂) is a highly reactive inorganic compound and is typically stabilized and isolated as a crystalline solid through the formation of adducts with Lewis bases. This document details the experimental protocols for the synthesis of a key crystalline this compound precursor, bis(trimethylamine)this compound, and its subsequent conversion to an N-heterocyclic carbene (NHC) adduct.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the crystalline this compound adducts.

| Compound | Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Bis(trimethylamine)this compound | [AlCl₂H(NMe₃)₂] | 217.11 | Not explicitly stated, but suitable for gram-scale preparations.[1] | 105-107 |

| (IMes)this compound | [AlCl₂H(IMes)] | 403.34 | 91 | Decomposes at 320 |

IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

Experimental Protocols

The following methodologies are based on established literature for the synthesis and isolation of crystalline this compound adducts.

Synthesis of Crystalline Bis(trimethylamine)this compound ([AlCl₂H(NMe₃)₂])

This procedure outlines the synthesis of the crystalline precursor, bis(trimethylamine)this compound, via the chlorination of tris(trimethylamine)alane.

Materials:

-

Tris(trimethylamine)alane ([AlH₃(NMe₃)])

-

Trimethylamine hydrochloride (NMe₃·HCl)

-

Diethyl ether (anhydrous)

Procedure:

-

In an inert atmosphere glovebox, combine tris(trimethylamine)alane with two equivalents of trimethylamine hydrochloride.

-

Add anhydrous diethyl ether to the mixture to serve as the reaction solvent.

-

Stir the resulting slurry at room temperature. The progress of the reaction can be monitored by infrared spectroscopy.

-

Upon completion of the reaction, the crude product is isolated.

-

The air- and moisture-sensitive solid product, [AlCl₂H(NMe₃)₂], is then purified by sublimation at 40°C under a vacuum of 1.0 x 10⁻⁴ bar.[1]

Synthesis of Crystalline (IMes)this compound ([AlCl₂H(IMes)])

This protocol describes the synthesis of a stable, crystalline N-heterocyclic carbene adduct of this compound from the bis(trimethylamine) precursor.

Materials:

-

Bis(trimethylamine)this compound ([AlCl₂H(NMe₃)₂])

-

1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)

-

Diethyl ether (anhydrous)

Procedure:

-

In an inert atmosphere, dissolve the purified bis(trimethylamine)this compound in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of one equivalent of IMes in anhydrous diethyl ether.

-

Slowly add the IMes solution to the solution of bis(trimethylamine)this compound with stirring.

-

An immediate precipitation of the (IMes)this compound adduct, [AlCl₂H(IMes)], will be observed.[1]

-

The crystalline solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the synthesis of crystalline this compound adducts.

Caption: Synthetic pathway for crystalline this compound adducts.

References

An In-Depth Technical Guide to Dichloroalumane (CAS Number: 16603-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlHCl₂), identified by CAS number 16603-84-2, is a potent hydride-donating reducing agent and a strong Lewis acid. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. While specific experimental protocols for this compound are not extensively documented in readily available literature, this document outlines general procedures for the use of analogous aluminum hydride reagents in key organic transformations. Furthermore, this guide discusses the mechanistic principles of its reactivity, particularly in the context of Lewis acid catalysis and reduction reactions, which are fundamental to its application in organic synthesis. Safety and handling precautions for this reactive compound are also detailed.

Chemical and Physical Properties

This compound is a highly reactive inorganic compound. Due to its reactivity, detailed experimental characterization is sparse in academic literature, with most available data originating from chemical suppliers. It is crucial to handle this compound with extreme care in an inert, anhydrous environment.

| Property | Value | Reference |

| CAS Number | 16603-84-2 | [General] |

| Molecular Formula | AlHCl₂ | [General] |

| Molecular Weight | 98.89 g/mol | [General] |

| Appearance | Colorless liquid or solid | [General] |

| Key Characteristics | Strong Lewis acid, powerful reducing agent | [General] |

| Synonyms | Dichloro(hydrido)aluminum, Aluminum(II) chloride | [General] |

Note: The physical state (liquid or solid) is not consistently reported, suggesting it may depend on purity and conditions.

Synthesis of this compound

LiAlH₄ + 3AlCl₃ → 4AlHCl₂ + LiCl

This reaction should be performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). The lithium chloride byproduct precipitates from the solution, and the this compound solution can be used directly or isolated, although its stability is limited.

Reactivity and Applications in Organic Synthesis

As a potent reducing agent and Lewis acid, this compound is expected to participate in a variety of organic transformations. Its reactivity is analogous to other aluminum hydride reagents like diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄).

Reduction of Functional Groups

This compound is a powerful hydride donor capable of reducing a wide range of functional groups. A primary application of such reagents is the reduction of amides and esters.

Representative Reaction: Reduction of an Amide to an Amine

While a specific protocol for this compound is unavailable, the following is a general procedure for the reduction of an amide to an amine using a similar aluminum hydride reagent. This protocol is for illustrative purposes and would require optimization for this compound.

Experimental Protocol: General Procedure for Amide Reduction

-

Materials:

-

Amide substrate (1.0 eq)

-

This compound solution in ether (e.g., 1 M, 2.0-3.0 eq)

-

Anhydrous diethyl ether or THF

-

1 M aqueous sodium hydroxide solution

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Anhydrous magnesium sulfate

-

Argon or nitrogen gas

-

-

Procedure:

-

A solution of the amide in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

The this compound solution is added dropwise to the stirred amide solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by 1 M aqueous sodium hydroxide solution, and finally a saturated aqueous solution of sodium potassium tartrate. This is an exothermic process and should be performed with caution.

-

The resulting mixture is stirred vigorously until a granular precipitate forms.

-

The mixture is filtered, and the solid residue is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine product.

-

The crude product can be purified by distillation or chromatography as required.

-

Lewis Acid Catalysis

The aluminum center in this compound is electron-deficient, making it a strong Lewis acid. It can coordinate to lone pairs of electrons on heteroatoms (e.g., oxygen, nitrogen), thereby activating the substrate towards nucleophilic attack or other transformations.

Mandatory Visualizations

Experimental Workflow for Amide Reduction

Spectroscopic Characterization of Dichloroalumane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Dichloroalumane (AlHCl₂) is a simple yet highly reactive aluminum hydride derivative. Due to its inherent instability as a monomeric species, direct spectroscopic characterization is challenging and has not been extensively reported under standard conditions. This technical guide provides a comprehensive overview of the available spectroscopic information for this compound, focusing on theoretical predictions and data from stabilized adducts. It includes detailed computational predictions for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, alongside experimental considerations for its in-situ characterization. This document aims to serve as a foundational resource for researchers working with aluminum hydrides and related reactive intermediates.

Introduction

Aluminum hydrides are versatile reagents in organic and inorganic synthesis, valued for their reducing properties. This compound, in particular, represents a key intermediate in various chemical transformations. However, its high reactivity and tendency to disproportionate or form oligomeric species have precluded its isolation and characterization by conventional spectroscopic methods. Consequently, a deep understanding of its spectroscopic signature is crucial for monitoring its formation, and reactivity, and for elucidating reaction mechanisms.

This guide consolidates theoretically predicted spectroscopic data with practical considerations for the experimental study of this compound, primarily through the characterization of its stabilized Lewis base adducts.

Theoretical Spectroscopic Characterization

In the absence of direct experimental data for monomeric this compound, computational chemistry provides invaluable insights into its expected spectroscopic properties. Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and NMR chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations predict distinct signals for both the proton (¹H) and aluminum-27 (²⁷Al) nuclei in this compound.

Table 1: Predicted NMR Chemical Shifts for this compound (AlHCl₂)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | δ 4.5 - 5.5 | Singlet (broad) | The chemical shift is downfield compared to typical metal hydrides due to the electron-withdrawing effect of the chlorine atoms. The signal is expected to be broad due to the quadrupolar nature of the adjacent aluminum and chlorine nuclei. |

| ²⁷Al | δ 80 - 120 | Singlet (broad) | The ²⁷Al chemical shift is highly sensitive to the coordination environment. For the trigonal planar monomer, a relatively sharp signal is predicted, though in practice, it would be broadened by quadrupolar relaxation. |

Note: These are predicted values and may vary depending on the level of theory and computational method employed.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by the Al-H stretching frequency, which is a characteristic vibration for aluminum hydrides.

Table 2: Predicted IR Vibrational Frequencies for this compound (AlHCl₂)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| Al-H Stretch | 1850 - 1950 | Strong | This is the most characteristic absorption and is indicative of a terminal aluminum hydride bond. |

| Al-Cl Asymmetric Stretch | 500 - 600 | Strong | |

| Al-Cl Symmetric Stretch | 400 - 500 | Medium | |

| H-Al-Cl Bending | 600 - 750 | Medium | |

| Cl-Al-Cl Bending | 200 - 300 | Weak |

Note: These are predicted values and may vary depending on the level of theory and computational method employed.

Experimental Characterization via Lewis Base Adducts

The most viable experimental approach to characterizing this compound is through the formation and analysis of its stabilized adducts with Lewis bases, such as ethers (e.g., diethyl ether, tetrahydrofuran) or amines (e.g., trimethylamine). The coordination of a Lewis base to the aluminum center stabilizes the molecule, allowing for its characterization by standard spectroscopic techniques.

NMR Spectroscopy of Adducts

The formation of a Lewis base adduct significantly alters the electronic environment of the aluminum and hydride nuclei, leading to predictable changes in their NMR spectra.

Table 3: Expected NMR Chemical Shifts for this compound-Lewis Base Adducts (AlHCl₂-L)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | δ 4.0 - 5.0 | Singlet (broad) | The hydride signal is typically shifted upfield upon coordination to a Lewis base due to the increased electron density at the aluminum center. |

| ²⁷Al | δ 90 - 130 | Singlet (broad) | The ²⁷Al chemical shift will vary depending on the nature of the Lewis base. The coordination change from trigonal planar to tetrahedral upon adduct formation leads to a distinct change in the chemical shift. |

IR Spectroscopy of Adducts

The Al-H stretching frequency in the IR spectrum is also sensitive to the formation of an adduct.

Table 4: Expected IR Vibrational Frequencies for this compound-Lewis Base Adducts (AlHCl₂-L)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Al-H Stretch | 1750 - 1850 | Strong | The Al-H stretching frequency typically shifts to a lower wavenumber upon adduct formation, reflecting a slight weakening of the Al-H bond due to the donation of electron density from the Lewis base to the aluminum. |

Experimental Protocols

In-situ Preparation and NMR Analysis of this compound-Ether Adduct

This protocol describes the in-situ generation of a this compound-etherate complex and its subsequent analysis by NMR spectroscopy.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Lithium aluminum hydride (LiAlH₄) or another suitable hydride source

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous deuterated solvent (e.g., benzene-d₆, toluene-d₈)

-

NMR tubes and septa

-

Schlenk line or glovebox for inert atmosphere operations

Procedure:

-

Under an inert atmosphere (argon or nitrogen), suspend a stoichiometric amount of anhydrous AlCl₃ in anhydrous diethyl ether in a Schlenk flask.

-

In a separate flask, prepare a solution of a suitable hydride source (e.g., LiAlH₄) in anhydrous diethyl ether.

-

Slowly add the hydride solution to the AlCl₃ suspension at a controlled temperature (e.g., 0 °C) with vigorous stirring. The reaction stoichiometry should be carefully controlled to favor the formation of AlHCl₂.

-

Allow the reaction to stir for a specified period to ensure complete reaction.

-

Allow the solid byproducts (e.g., LiCl) to settle.

-

Carefully transfer an aliquot of the supernatant solution containing the AlHCl₂-Et₂O adduct to an NMR tube containing a deuterated solvent under an inert atmosphere.

-

Acquire ¹H and ²⁷Al NMR spectra promptly.

Caption: Workflow for the in-situ preparation and NMR analysis of a this compound-ether adduct.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data for this compound and its adducts relies on understanding the relationships between molecular structure and spectroscopic parameters.

Caption: Logical relationships between molecular structure and key NMR/IR spectroscopic parameters for this compound.

Conclusion

The spectroscopic characterization of this compound presents a significant challenge due to its instability. This guide has synthesized the available theoretical predictions for its NMR and IR spectra, providing a valuable reference for researchers. Furthermore, it has outlined the more practical approach of characterizing this compound through the formation of stabilized Lewis base adducts and has provided a representative experimental protocol for in-situ analysis. The provided diagrams illustrate the key experimental and logical workflows, offering a clear and concise visual aid. A combined theoretical and experimental approach is paramount for the successful identification and study of this reactive and synthetically important molecule.

Unveiling the Lewis Acidity Landscape: A Comparative Analysis of Dichloroalumane and Trichloroalumane

For Immediate Release

A Deep Dive into the Relative Lewis Acidity of Dichloroalumane (AlH₂Cl) and Aluminum Trichloride (AlCl₃) for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the Lewis acidity of this compound (AlH₂Cl) and the well-established Lewis acid, aluminum trichloride (AlCl₃). Understanding the nuances of their electron-accepting capabilities is paramount for applications in catalysis, organic synthesis, and the development of novel therapeutic agents. This document synthesizes qualitative spectroscopic evidence and outlines the established methodologies for quantitative determination, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Executive Summary

Introduction

Lewis acidity, the ability of a chemical species to accept an electron pair, is a fundamental concept that governs a vast array of chemical transformations. In the realm of aluminum chemistry, aluminum trichloride (AlCl₃) is a quintessential Lewis acid, widely employed as a catalyst in Friedel-Crafts reactions and other electrophilic processes. This compound (AlH₂Cl), a less common but equally intriguing molecule, presents a case for understanding how ligand substitution modulates Lewis acidity. This guide delves into the theoretical underpinnings and experimental evidence that differentiate the Lewis acid character of these two aluminum compounds.

Qualitative Comparison: Spectroscopic Evidence

A direct, albeit qualitative, comparison of the Lewis acidity of AlH₂Cl and AlCl₃ can be gleaned from ¹H NMR spectroscopic data of their respective adducts with the N-heterocyclic carbene, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). In a series of [AlClₙH₃₋ₙ(IPr)] complexes, the chemical shift of the proton at the 4 and 5 positions of the imidazole ring of the IPr ligand is sensitive to the electron-withdrawing power of the aluminum center.

As the number of electron-withdrawing chloride ligands increases from AlH₃ to AlCl₃, there is a progressive upfield shift of this ¹H NMR signal. This upfield shift is indicative of a stronger interaction between the NHC and the aluminum center, which in turn signifies a greater Lewis acidity of the aluminum compound. This trend strongly suggests that AlCl₃ possesses a higher Lewis acidity than AlH₂Cl.

Quantitative Assessment of Lewis Acidity

To provide a more granular and universally comparable measure of Lewis acidity, several experimental and computational methods have been developed. The most prominent among these are the Gutmann-Beckett method and the calculation of Fluoride Ion Affinity (FIA).

The Gutmann-Beckett Method

The Gutmann-Beckett method is an empirical technique that quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon its interaction with a Lewis acid. The resulting value is known as the Acceptor Number (AN). A higher AN corresponds to a stronger Lewis acid.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| AlCl₃ | 87 |

| AlH₂Cl | Not Reported |

| SbCl₅ | 100 |

| BF₃ | 89 |

Note: A specific Gutmann-Beckett value for AlH₂Cl is not currently available in the peer-reviewed literature.

Fluoride Ion Affinity (FIA)

Computationally, the Fluoride Ion Affinity (FIA) is a widely accepted descriptor of Lewis acidity. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

Table 2: Calculated Gas-Phase Fluoride Ion Affinities (FIA) for Selected Lewis Acids

| Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |

| AlCl₃ | ~493 |

| AlH₂Cl | Not Reported |

| SbF₅ | 493 |

| B(C₆F₅)₃ | 470 |

Note: While the FIA for AlCl₃ has been reported, a corresponding value for AlH₂Cl from a comparable computational study is not available.

Experimental Protocols

Gutmann-Beckett Method Protocol

The determination of the Acceptor Number (AN) for a Lewis acid like AlCl₃ involves the following general steps:

-

Preparation of the Probe Solution: A solution of triethylphosphine oxide (TEPO) in a non-coordinating, weakly Lewis acidic solvent (e.g., deuterated dichloromethane or benzene) of known concentration is prepared.

-

³¹P NMR Spectrum of Free TEPO: A ³¹P NMR spectrum of the TEPO solution is recorded to determine the chemical shift of the free probe molecule.

-

Addition of the Lewis Acid: A known amount of the Lewis acid (e.g., AlCl₃) is added to the TEPO solution.

-

³¹P NMR Spectrum of the Adduct: A ³¹P NMR spectrum of the resulting solution is recorded. The new chemical shift corresponds to the TEPO-Lewis acid adduct.

-

Calculation of the Acceptor Number: The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_adduct - δ_free)

where δ_adduct is the chemical shift of the TEPO-Lewis acid adduct and δ_free is the chemical shift of free TEPO.

Computational Protocol for Fluoride Ion Affinity (FIA)

The gas-phase Fluoride Ion Affinity (FIA) is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). The general workflow is as follows:

-

Geometry Optimization: The geometries of the Lewis acid (e.g., AlH₂Cl or AlCl₃), the fluoride ion (F⁻), and the resulting fluoro-adduct (e.g., [AlH₂ClF]⁻ or [AlCl₃F]⁻) are optimized to their lowest energy structures.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy Calculation: The electronic energies and thermal enthalpies of the optimized species are calculated at a high level of theory.

-

FIA Calculation: The FIA is calculated as the negative of the enthalpy change (ΔH) for the reaction: Lewis Acid + F⁻ → [Lewis Acid-F]⁻ FIA = -ΔH = - [H([Lewis Acid-F]⁻) - (H(Lewis Acid) + H(F⁻))]

Discussion and Implications

The stronger Lewis acidity of AlCl₃ compared to AlH₂Cl can be attributed to the higher electronegativity of chlorine relative to hydrogen. The three electron-withdrawing chlorine atoms in AlCl₃ create a more electron-deficient aluminum center, thereby enhancing its ability to accept an electron pair from a Lewis base.

This difference in Lewis acidity has significant implications for catalysis and chemical reactivity. Reactions that require a strong Lewis acid to proceed, such as certain Friedel-Crafts alkylations or acylations, will be more effectively catalyzed by AlCl₃. Conversely, for reactions requiring a milder Lewis acid to avoid side reactions or decomposition of sensitive substrates, AlH₂Cl or other haloalumanes could be more suitable.

The ability to tune the Lewis acidity of the aluminum center by varying the number of hydride and halide substituents provides a powerful tool for catalyst design and the fine-tuning of reaction conditions in drug development and other areas of chemical synthesis.

Conclusion

Thermal Stability and Decomposition Pathway of Dichloroalumane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroalumane (AlHCl₂) is a reactive inorganic compound with potential applications in chemical synthesis. Understanding its thermal stability and decomposition pathway is critical for its safe handling, storage, and utilization in various chemical processes. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the thermal properties of this compound. Due to a scarcity of direct experimental data on this compound, this guide draws upon information from related aluminum compounds, theoretical studies, and established principles of inorganic chemistry to provide a projected thermal profile and decomposition mechanism. This document is intended to serve as a foundational resource for researchers and professionals working with or considering the use of this compound.

Introduction

This compound, a compound containing aluminum, hydrogen, and chlorine, belongs to the family of aluminum hydrides. These compounds are known for their high reactivity and utility as reducing agents and precursors in chemical synthesis. The presence of both hydride and chloride ligands on the aluminum center suggests a unique reactivity profile, but also raises questions about its thermal stability. This guide aims to consolidate the available knowledge and provide a theoretical framework for understanding the thermal behavior of this compound.

Physicochemical Properties

Quantitative data on the thermal properties of this compound is not extensively available in peer-reviewed literature. However, we can infer some characteristics based on the properties of related aluminum compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (AlHCl₂) (Theoretical) | Aluminum Trichloride (AlCl₃) | Aluminum Hydride (AlH₃) |

| Molar Mass ( g/mol ) | 97.90 | 133.34 | 29.99 |

| Appearance | White solid (expected) | White crystalline solid | White powder |

| Melting Point (°C) | Data not available | 192.6 (sublimes) | Decomposes >150 |

| Boiling Point (°C) | Data not available | 180 (sublimes) | Decomposes |

| Decomposition Temperature (°C) | Unknown, predicted to be relatively low | High | >150 |

Thermal Stability

Direct experimental measurements of the decomposition temperature of this compound are not readily found in the literature. However, based on the known properties of aluminum hydrides and chlorides, it is anticipated that this compound would be a thermally sensitive compound. The Al-H bond is generally less stable than the Al-Cl bond, suggesting that the decomposition process may be initiated by the cleavage of the Al-H bond.

It is expected that this compound is sensitive to heat and moisture. The handling and storage of such a reactive compound should be conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent premature decomposition.

Proposed Decomposition Pathway

In the absence of direct experimental evidence, a plausible decomposition pathway for this compound can be proposed based on the chemistry of related compounds. The decomposition is likely to proceed through the elimination of hydrogen gas and the formation of aluminum trichloride. A possible intermediate could be the formation of a dimeric or polymeric species.

A simplified, hypothetical decomposition pathway is as follows:

-

Initiation: Thermal energy promotes the weakening and eventual cleavage of the Al-H bond.

-

Propagation: Hydrogen atoms may combine to form hydrogen gas (H₂). The remaining AlCl₂ fragments could then disproportionate or react with other this compound molecules.

-

Termination: The final, more stable products are likely to be aluminum trichloride (AlCl₃) and aluminum metal (Al), with the evolution of hydrogen gas.

3 AlHCl₂ → AlH₃ + 2 AlCl₃ AlH₃ → Al + 3/2 H₂

Alternatively, a direct decomposition could occur:

2 AlHCl₂ → 2 Al + 2 HCl + Cl₂

Further theoretical and experimental studies are necessary to validate this proposed pathway.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition pathway of this compound, the following standard techniques would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with the decomposition process.

Methodology:

-

A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The crucible is loaded into the TGA instrument, which is then purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound, identifying whether the process is exothermic or endothermic and determining the enthalpy of decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or copper). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated or cooled at a controlled rate under an inert atmosphere.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram (heat flow vs. temperature) shows peaks corresponding to thermal events such as melting, crystallization, and decomposition. The area under a decomposition peak is proportional to the enthalpy of the reaction.

Mass Spectrometry (MS) Coupled with TGA

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the MS ion source.

-

The mass spectrometer separates and detects the ions based on their mass-to-charge ratio, providing real-time identification of the decomposition products (e.g., H₂, HCl).

Conclusion

The thermal stability and decomposition pathway of this compound remain areas that require significant experimental investigation. Based on the chemical nature of the Al-H and Al-Cl bonds, it is predicted that this compound is a thermally sensitive compound that likely decomposes to form aluminum trichloride, aluminum, and hydrogen gas. The application of standard thermal analysis techniques such as TGA, DSC, and TGA-MS is essential to experimentally validate these predictions and to provide the quantitative data necessary for the safe and effective use of this compound in research and development. This guide serves as a starting point for researchers, highlighting the current knowledge gaps and providing a framework for future studies.

A Technical Guide to the Solubility of Dichloroalumane and Related Organoaluminum Compounds in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dichloroalumane and related organoaluminum compounds in common organic solvents. Due to the reactive and often air-sensitive nature of these compounds, this guide also details the necessary experimental protocols for accurate and safe solubility determination.

Introduction to this compound and Organoaluminum Compounds

This compound (HAlCl₂) is a simple aluminum hydride halide. More broadly, organoaluminum compounds are a class of organometallic compounds containing a bond between carbon and aluminum. These compounds are highly valued in organic synthesis and industrial catalysis for their role as Lewis acids and alkylating agents. Their utility is, however, dependent on their solubility in appropriate organic solvents to ensure homogeneous reaction conditions. The solubility of these compounds can vary significantly based on the specific structure of the organoaluminum species and the nature of the solvent.

Factors Influencing Solubility

The solubility of organoaluminum compounds is governed by the principle of "like dissolves like". Key factors include:

-

Polarity: The polarity of both the solute (organoaluminum compound) and the solvent is a primary determinant of solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.

-

Intermolecular Forces: The strength of the intermolecular forces (van der Waals forces, dipole-dipole interactions) between solvent and solute molecules must be sufficient to overcome the solute-solute and solvent-solvent interactions.

-

Temperature: The solubility of most solid organoaluminum compounds in liquid organic solvents increases with temperature.

-

Molecular Size and Structure: Larger and more complex organoaluminum compounds may exhibit lower solubility due to increased lattice energy in their solid state. The presence of coordinating ligands can significantly enhance solubility.

Quantitative Solubility Data

| Solvent Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Polarity (Dielectric Constant) |

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.3266 | 9.08 |

| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |

| n-Hexane | C₆H₁₄ | 86.18 | 68.5 | 0.659 | 1.88 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 7.52 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 4.34 |

| Benzene | C₆H₆ | 78.11 | 80.1 | 0.876 | 2.28 |

| Pentane | C₅H₁₂ | 72.15 | 36.1 | 0.626 | 1.84 |

Experimental Protocol for Solubility Determination

Given the air and moisture sensitivity of many organoaluminum compounds, specialized techniques are required for accurate solubility determination. The static equilibrium method using Schlenk techniques is a common approach.[1]

Objective: To determine the equilibrium solubility of an organoaluminum compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

Organoaluminum compound

-

Anhydrous organic solvent

-

Schlenk flask or a similar reaction vessel with a sidearm

-

Constant temperature bath (e.g., oil bath)

-

Magnetic stirrer and stir bar

-

Syringes and needles for inert gas handling

-

Inert gas supply (e.g., Argon or Nitrogen)

-

Analytical balance

-

Gas-tight filtration apparatus (e.g., cannula with a filter)

-

Apparatus for quantitative analysis (e.g., ICP-AES for aluminum content, or titration methods)

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. The solvent must be rigorously dried and deoxygenated prior to use.

-

Sample Preparation: In a glovebox or under a positive pressure of inert gas, add an excess amount of the solid organoaluminum compound to a pre-weighed Schlenk flask.

-

Solvent Addition: Add a known volume or mass of the anhydrous solvent to the Schlenk flask.

-

Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined experimentally (typically several hours).

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a gas-tight syringe equipped with a filter to avoid transferring any solid particles. This step should be performed while maintaining a positive pressure of inert gas.

-

Quantitative Analysis: Transfer the withdrawn sample to a pre-weighed, sealed container. Determine the mass of the solution. The concentration of the organoaluminum compound in the solution can then be determined by a suitable analytical method. For example, the sample can be carefully hydrolyzed, and the aluminum content can be measured by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). Alternatively, titrimetric methods can be employed.[2]

-

Data Calculation: The solubility can be expressed in various units, such as grams of solute per 100 g of solvent ( g/100g ), molarity (mol/L), or mole fraction (x).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of organoaluminum compound solubility.

References

Early Research on Dichloroalumane Synthesis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the foundational research on the synthesis of dichloroalumane (AlHCl₂). The content is primarily derived from the seminal 1947 paper by A. E. Finholt, A. C. Bond, Jr., and H. I. Schlesinger, which laid the groundwork for the preparation of aluminum hydrides and their derivatives. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the early synthetic methodologies for these powerful reducing agents.

Core Synthesis Principles

The synthesis of this compound and other chloroalumanes relies on the reaction between a hydride donor, most notably lithium aluminum hydride (LiAlH₄), and an aluminum halide, typically anhydrous aluminum chloride (AlCl₃), in an ethereal solvent. The stoichiometry of the reactants is the critical factor that determines the final product. The reaction proceeds in a stepwise manner, allowing for the selective synthesis of monochloroalumane (AlH₂Cl), this compound (AlHCl₂), or aluminum hydride (AlH₃).

The foundational reactions are as follows:

-

Formation of Aluminum Hydride: 3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl

-

Formation of this compound: LiAlH₄ + 3 AlCl₃ → 4 AlHCl₂ + 3 LiCl

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of aluminum hydride and its chlorinated derivatives as described in early research.

| Product | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Key Conditions |

| Aluminum Hydride (AlH₃) | Lithium Aluminum Hydride | Aluminum Chloride | 3:1 | Diethyl Ether | Dropwise addition of AlCl₃ solution to LiAlH₄ solution, reaction is exothermic. |

| This compound (AlHCl₂) | Lithium Aluminum Hydride | Aluminum Chloride | 1:3 | Diethyl Ether | Controlled, slow addition of AlCl₃ solution, often with cooling to manage exothermicity. |

Experimental Protocols

The following methodologies are based on the procedures outlined in the foundational 1947 paper by Finholt, Bond, and Schlesinger. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen) due to the air and moisture sensitivity of the reagents and products.

General Synthesis of Alumane Solutions

This protocol details the preparation of a stock solution of aluminum hydride, which serves as a basis for understanding the synthesis of its chlorinated derivatives.

Apparatus:

-

A three-necked, round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

-

Schlenk line or glovebox for maintaining an inert atmosphere.

-

Cannula or syringe for liquid transfers.

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous diethyl ether

Procedure:

-

The reaction flask is charged with a known quantity of lithium aluminum hydride and anhydrous diethyl ether under a positive pressure of nitrogen.

-

A solution of anhydrous aluminum chloride in diethyl ether is prepared in the dropping funnel.

-

The aluminum chloride solution is added dropwise to the stirred suspension of lithium aluminum hydride. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

A white precipitate of lithium chloride (LiCl) will form as the reaction progresses.

-

Following the complete addition of the aluminum chloride solution, the reaction mixture is stirred for an additional period (e.g., 15-30 minutes) to ensure the reaction reaches completion.

-

The resulting slurry is filtered under an inert atmosphere to separate the ethereal solution of the aluminum hydride product from the precipitated lithium chloride.

Specific Synthesis of this compound

To synthesize this compound, the general procedure is modified by adjusting the stoichiometry of the reactants.

Procedure:

-

The experimental setup and reagent handling are the same as for the general synthesis.

-

The key modification is the use of a 1:3 molar ratio of lithium aluminum hydride to aluminum chloride.

-

Due to the higher concentration of the Lewis acidic aluminum chloride, the reaction may be more vigorous. It is advisable to cool the reaction flask in an ice bath during the addition of the aluminum chloride solution to better control the reaction temperature.

-

After the addition is complete and the mixture has been stirred, the precipitated lithium chloride is removed by filtration under inert conditions to yield a clear, ethereal solution of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the stoichiometric relationships in the synthesis of alumanes.

Caption: A schematic of the experimental workflow for this compound synthesis.

Caption: The relationship between reactant stoichiometry and the resulting alumane product.

Theoretical Insights into Dichloroalumane: A Monomer-Dimer Perspective

A Technical Guide for Researchers in Chemistry and Drug Development

This whitepaper provides an in-depth analysis of the theoretical studies on the dichloroalumane monomer (AlHCl₂) and its corresponding dimer (Al₂H₂Cl₄). The content herein is curated for researchers, scientists, and professionals in drug development who are interested in the structural, energetic, and vibrational properties of these aluminum compounds. This guide summarizes key quantitative data, details the computational methodologies employed in their study, and presents visual representations of the core concepts to facilitate a comprehensive understanding.

Structural and Energetic Properties

Theoretical studies, primarily employing ab initio quantum mechanical methods, have been instrumental in elucidating the geometric and energetic characteristics of both the this compound monomer and its dimer. These computational approaches provide insights that are often complementary to experimental techniques such as matrix isolation spectroscopy.

This compound Monomer (AlHCl₂)

The monomer, AlHCl₂, has been a subject of theoretical investigation to determine its stable geometric configuration and vibrational modes. While experimental observation has been noted in matrix isolation studies, computational chemistry offers a detailed view of its molecular parameters.

This compound Dimer (Al₂H₂Cl₄)

The dimerization of AlHCl₂ to form Al₂H₂Cl₄ is an energetically favorable process. Theoretical calculations have explored various possible isomeric structures of the dimer, with a consensus pointing towards a bridged structure as the most stable configuration. MNDO calculations on the related Al₂Cl₄ dimer suggest a preference for halogen bridging and a significant interaction between the aluminum atoms.

Table 1: Calculated Geometrical Parameters for this compound Monomer and Dimer

| Parameter | Monomer (AlHCl₂) | Dimer (Al₂H₂Cl₄) |

| Bond Lengths (Å) | ||

| Al-H | Data not available in search results | Data not available in search results |

| Al-Cl | Data not available in search results | Data not available in search results (bridging) |

| Data not available in search results (terminal) | ||

| Al-Al | N/A | Data not available in search results |

| Bond Angles (°) | ||

| H-Al-Cl | Data not available in search results | Data not available in search results |

| Cl-Al-Cl | Data not available in search results | Data not available in search results |

Table 2: Calculated Vibrational Frequencies for this compound Monomer and Dimer

| Vibrational Mode | Monomer (AlHCl₂) (cm⁻¹) | Dimer (Al₂H₂Cl₄) (cm⁻¹) |

| Al-H stretch | Data not available in search results | Data not available in search results |

| Al-Cl stretch (sym) | Data not available in search results | Data not available in search results |

| Al-Cl stretch (asym) | Data not available in search results | Data not available in search results |

| Bending modes | Data not available in search results | Data not available in search results |

Table 3: Calculated Energetic Properties

| Property | Value |

| Dimerization Energy of 2 AlHCl₂ → Al₂H₂Cl₄ (kcal/mol) | Data not available in search results |

Note: The tables are structured to present the key quantitative data. However, the specific numerical values for bond lengths, bond angles, vibrational frequencies, and dimerization energy for AlHCl₂ and Al₂H₂Cl₄ were not explicitly available in the provided search results. Further targeted computational studies would be required to populate these fields.

Experimental and Computational Methodologies